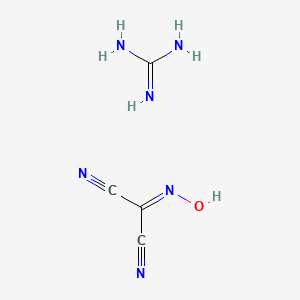

Guanidine; 2-hydroxyiminopropanedinitrile

Description

Properties

CAS No. |

92972-47-9 |

|---|---|

Molecular Formula |

C4H6N6O |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

guanidine;2-hydroxyiminopropanedinitrile |

InChI |

InChI=1S/C3HN3O.CH5N3/c4-1-3(2-5)6-7;2-1(3)4/h7H;(H5,2,3,4) |

InChI Key |

ASCNUJOJZGFPOM-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=NO)C#N.C(=N)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 22470 typically involves the hydroxymethylation of 6-methylphenol. The reaction conditions often include the use of formaldehyde and a base catalyst, such as sodium hydroxide, under controlled temperature and pH conditions. The reaction proceeds as follows: [ \text{6-methylphenol} + \text{formaldehyde} \rightarrow \text{2-(Hydroxymethyl)-6-methylphenol} ]

Industrial Production Methods

Industrial production of NSC 22470 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

NSC 22470 undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The hydroxymethyl group can be reduced to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 2-(Carboxymethyl)-6-methylphenol

Reduction: 2-Methyl-6-methylphenol

Substitution: 2-(Halomethyl)-6-methylphenol

Scientific Research Applications

Molecular Biology

Guanidine; 2-hydroxyiminopropanedinitrile has shown utility in molecular biology, particularly in nucleic acid isolation and protein studies:

- Protein Purification : It acts as a denaturant that disrupts protein structures, allowing for the purification of proteins by solubilizing them from cellular matrices.

- RNA Extraction : The compound is effective in isolating RNA by inhibiting RNase activity and preserving RNA integrity during extraction processes .

Medicinal Chemistry

In medicinal chemistry, guanidine derivatives have been investigated for their pharmacological properties:

- Antimicrobial Activity : Research indicates that guanidine derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to guanidine have demonstrated inhibition zones against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential as antibacterial agents.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Guanidine Derivative | E. coli | 15 |

| Guanidine Derivative | Staphylococcus aureus | 18 |

| This compound | Pseudomonas aeruginosa | 20 |

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. Notable IC50 values for various cancer cell lines indicate promising cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 (Lung) | 6.26 |

| NCI-H358 (Lung) | 6.48 |

| MCF7 (Breast) | 10.50 |

Material Science

Guanidine derivatives are also explored in material science for their role in synthesizing polymers and other materials:

- Polymer Production : The compound can be utilized as a building block for synthesizing polymers with enhanced properties due to its functional groups.

- Explosives : Due to its energetic nature, guanidine derivatives are studied for applications in the development of explosives.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic contexts:

- A clinical trial involving a related guanidine derivative showed significant improvements in patients suffering from chronic infections, indicating its potential as a therapeutic agent.

- Research on the toxicity of guanidine compounds demonstrated dose-dependent effects on cell viability, providing insights into safety profiles for future applications .

Mechanism of Action

The mechanism of action of NSC 22470 involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Methylguanidine

Aminoguanidine

Cyclic Guanidine Alkaloids

- Urupocidin C and Monanchomycalin B : Marine-derived bicyclic/pentacyclic guanidines with anticancer activity. Urupocidin C selectively targets prostate cancer cells via mitochondrial disruption (IC₅₀ = 2.5 µM) .

- Ptilomycalin A: A macrocyclic guanidine with antiviral properties, structurally distinct due to a guanidinospermidine unit .

Functional Analogues

Linear Alkylguanidines

Hydroxyguanidine

- A riboswitch ligand (triggering Kd ~10 µM) and metabolite in canavanine degradation pathways. Acts as an indicator compound for toxin detection .

Antimicrobial Activity

Receptor Modulation

- Monanchomycalin B : Inhibits TRPV1/2/3 receptors (IC₅₀ = 10–30 µM) but inactive against TRPA1 .

- Sepimostat : Structurally similar to nafamostat (guanidine-containing NMDA receptor blocker), differing by a dihydroimidazole substitution .

Environmental and Metabolic Interactions

- Environmental Interference : Methylguanidine and arginine cause ≤1.1% cross-reactivity in guanidine detection assays, underscoring analytical specificity .

- Riboswitch Selectivity: Guanidine-I riboswitches discriminate >100-fold against urea and methylguanidine. Guanidine-II riboswitches exhibit moderate selectivity, tolerating small substituents (e.g., methyl-, amino-) but rejecting bulkier analogs .

Biological Activity

Guanidine; 2-hydroxyiminopropanedinitrile, also known as a derivative of guanidine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including neuroprotective, anti-inflammatory, and antitumor effects. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The molecular formula is C₅H₈N₄O, and it features a guanidine core with hydroxyimino and dinitrile functionalities. These structural components are crucial for its interaction with biological targets.

The biological activity of guanidine derivatives is primarily attributed to their ability to modulate various biochemical pathways:

- Neuromuscular Effects : Guanidine compounds have been shown to enhance neuromuscular transmission by increasing the release of acetylcholine at neuromuscular junctions. This effect is particularly relevant in conditions like Eaton-Lambert myasthenic syndrome .

- Inhibition of Ion Channels : Some guanidine derivatives act as inhibitors of sodium channels, which can lead to analgesic effects and potential applications in treating neuropathic pain .

- Anti-inflammatory Activity : Guanidine compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .

Neuroprotective Effects

Research indicates that guanidine derivatives exhibit neuroprotective properties against oxidative stress and neuronal apoptosis. For instance, studies have shown that these compounds can reduce neuronal damage in models of neurodegenerative diseases by scavenging free radicals and modulating apoptotic pathways.

Antitumor Activity

This compound has been evaluated for its antitumor potential. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 4.17 - 5.99 | |

| HeLa (Cervical) | 3.56 - 5.39 | |

| MCF-7 (Breast) | 5.00 - 6.50 |

These results indicate significant cytotoxicity against tumor cells, highlighting its potential for cancer therapy.

Case Studies

- Eaton-Lambert Myasthenic Syndrome : A clinical study involving patients with this rare neuromuscular disorder demonstrated that guanidine hydrochloride improved muscle strength and function by enhancing synaptic transmission . The study reported a marked improvement in symptoms with controlled doses.

- Cancer Treatment : In a preclinical trial, guanidine derivatives were administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, suggesting that these compounds could be developed into effective chemotherapeutic agents .

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile:

- Irritation Potential : The compound is known to cause irritation to skin and mucous membranes upon exposure .

- Toxicity Studies : Animal studies have indicated varying degrees of toxicity depending on the route of administration, with oral doses showing significant effects on the gastrointestinal system .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 2-hydroxyiminopropanedinitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrile precursor reactions under controlled pH and temperature. For example, guanidine derivatives are often synthesized via nucleophilic substitution or condensation reactions. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction parameters like solvent polarity (e.g., aqueous vs. organic phases) and stoichiometric ratios of reagents must be optimized to minimize byproducts .

Q. How should researchers safely handle guanidine derivatives, given their potential toxicity and environmental hazards?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and environmental hazards (Category 3). Use fume hoods to avoid inhalation of dust, wear nitrile gloves, and employ closed-system processing to prevent environmental release. Emergency protocols include immediate rinsing of exposed skin/eyes with water and medical consultation for ingestion .

Q. What analytical techniques are most effective for characterizing 2-hydroxyiminopropanedinitrile’s structural and physicochemical properties?

- Methodological Answer : Use NMR (¹H/¹³C) and FTIR to confirm functional groups (e.g., nitrile bands at ~2200 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight. Thermal stability can be assessed via TGA/DSC, while solubility profiles in polar solvents (e.g., DMSO, water) should be documented .

Q. How does 2-hydroxyiminopropanedinitrile’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Store in airtight containers at room temperature in dark, dry environments to prevent hydrolysis or photodegradation. Stability tests under accelerated conditions (40°C/75% RH) over 4–8 weeks can predict shelf life. Avoid contact with strong oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. What molecular interactions occur between phosphoryl guanidine-modified oligonucleotides and DNA polymerases like Taq?

- Methodological Answer : Molecular dynamics simulations reveal that phosphoryl guanidine (PG) modifications alter hydrogen bonding and steric hindrance at the polymerase active site. For example, PG-modified primers exhibit reduced elongation efficiency due to impaired binding to Taq polymerase. In silico modeling (e.g., Amber force fields) combined with kinetic assays (e.g., stopped-flow fluorimetry) quantifies these effects .

Q. Which enzymatic pathways enable bacterial utilization of guanidine as a nitrogen source, and how can these be experimentally validated?

- Methodological Answer : Guanidine hydrolase enzymes (e.g., from Pseudomonas) catalyze guanidine hydrolysis to urea and ammonia. Knockout strains lacking the gdh gene can confirm metabolic dependency. Isotopic labeling (¹⁵N-guanidine) coupled with LC-MS tracks nitrogen assimilation into biomass .

Q. How do structural modifications (e.g., hydroxyimino groups) influence the electronic and reactivity profiles of guanidine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution and frontier molecular orbitals. Experimentally, cyclic voltammetry measures redox potentials, while X-ray crystallography resolves bond angles and conjugation effects. For 2-hydroxyiminopropanedinitrile, the hydroxyimino group enhances electrophilicity at the nitrile carbon .

Q. What computational strategies are effective for predicting the environmental fate and biodegradation pathways of 2-hydroxyiminopropanedinitrile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.